UV-Vis Hypsochromic Shift in Aqueous Solution: Z-Form vs. E-Form of Cinnamic Acids
In water, the Z‑isomer of cinnamic acids (including the 4‑carboxy derivative class) exhibits a dramatic hypsochromic (blue) shift of −30 to −40 nm in its wavelength of maximal absorption relative to the same compound in methanol, shifting to λ < 280 nm. The corresponding E‑form shows only a slight blue shift of +3 to −4 nm under identical conditions [1]. This differential solvent sensitivity provides a direct spectroscopic fingerprint to distinguish and quantify Z‑isomer content in mixtures.
| Evidence Dimension | UV-Vis absorption maximum shift in water vs. methanol |
|---|---|
| Target Compound Data | Z-cinnamic acids (class including Z-4-carboxycinnamic acid): −30 to −40 nm shift, λ_max < 280 nm |
| Comparator Or Baseline | E‑cinnamic acids (class including E‑4‑carboxycinnamic acid): +3 to −4 nm shift |
| Quantified Difference | Net differential shift of ~27–44 nm between Z and E isomers in water |
| Conditions | UV‑Vis absorption spectroscopy in aqueous solution vs. methanol; high‑level quantum mechanical computations (RI‑MP2/cc‑pVTZ) |
Why This Matters
This large, quantifiable spectral separation enables unambiguous detection and quantification of the Z‑isomer in aqueous formulations or biological media, a critical quality‑control parameter not achievable with the E‑isomer or mixed‑isomer material.
- [1] Salum, M. L.; Arroyo Mañez, P.; Luque, F. J.; Erra-Balsells, R. Combined experimental and computational investigation of the absorption spectra of E- and Z-cinnamic acids in solution: The peculiarity of Z-cinnamics. J. Photochem. Photobiol. B 2015, 148, 128–135. DOI: 10.1016/j.jphotobiol.2015.04.012. View Source
